molecular formula C15H12O7 B158564 1,3,6-Trihydroxy-2,5-dimethoxyxanthone CAS No. 345287-92-5

1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Cat. No.: B158564
CAS No.: 345287-92-5
M. Wt: 304.25 g/mol
InChI Key: YAPFVXIBUYNNQM-UHFFFAOYSA-N
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Description

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pirone scaffold. They are found in various plants, fungi, lichens, and bacteria, and have been studied for their potential therapeutic properties, including anti-tumor, anti-inflammatory, and anti-microbial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclization and demethylation steps. The reaction conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) as catalysts and solvents such as dichloromethane (CH2Cl2) or chloroform (CHCl3) .

Industrial Production Methods

Industrial production of xanthone derivatives, including this compound, may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trihydroxy-2,5-dimethoxyxanthone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

1,3,6-Trihydroxy-2,5-dimethoxyxanthone has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in cell proliferation and inflammation. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-Trihydroxy-2,8-dimethoxyxanthone
  • 1,3,8-Trihydroxy-2-methoxyxanthone
  • 1,3,8-Trihydroxy-4-methoxyxanthone

Uniqueness

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of hydroxyl and methoxy groups at specific positions on the xanthone core can significantly affect its interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c1-20-14-8(17)5-9-10(12(14)19)11(18)6-3-4-7(16)15(21-2)13(6)22-9/h3-5,16-17,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPFVXIBUYNNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1,3,6-Trihydroxy-2,5-dimethoxyxanthone

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